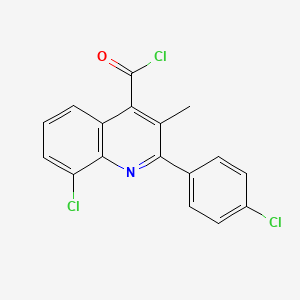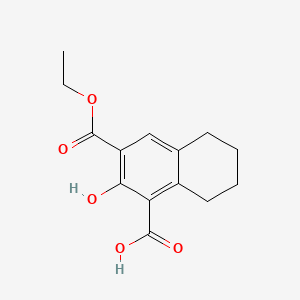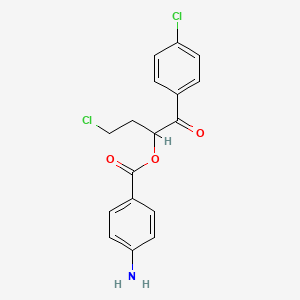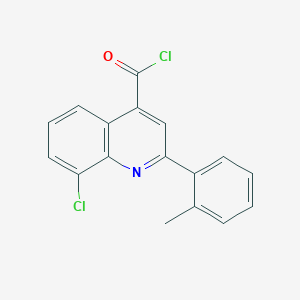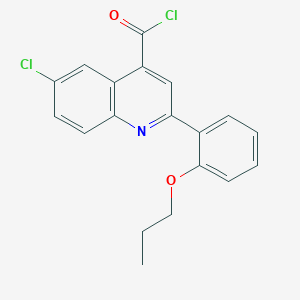
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It belongs to the quinoline family of organic molecules.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a propoxyphenyl group and a carbonyl chloride group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 360.24 g/mol . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Chemical Synthesis and Reactivity
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is involved in various chemical synthesis processes. For example, it has been used in the preparation of chlorinated amines, which are important for their antioxidant and photostabilizer properties in plastics and rubbers (Cardellini et al., 1994). Additionally, it serves as an intermediate in the synthesis of 2-chloro-3-substituted quinolines, which are synthesized via tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes (Liu et al., 2009).
Photovoltaic and Optical Properties
This compound also has applications in the study of the structural and optical properties of thin films. For instance, derivatives of this compound have been used to study the photovoltaic properties of organic-inorganic photodiode fabrication (Zeyada et al., 2016). These studies contribute to the understanding of the electronic and optical behavior of materials in various technological applications.
Fungicidal Activity
In the field of agriculture, this compound has been investigated for its potential fungicidal activity. A study synthesized novel fluorinated quinoline amide compounds using 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride and evaluated their fungicidal activity against various pathogens (Ni et al., 2015). This highlights the potential of using this compound in developing new agricultural chemicals.
Electronic and Dielectric Properties
The electronic and dielectric properties of derivatives of this compound have been studied, providing insights into their use in electronics. For example, the effects of substitution groups on the dielectric properties of this compound derivatives have been investigated, revealing their potential in electronic applications (Zeyada et al., 2016).
Mechanism of Action
properties
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAZZTXDVBIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





